Regioisomeric Selectivity: Key Property Divergence Between 6- and 5-Substituted Furan Pyrimidinediones
The 6-substituted target compound presents a distinct hydrogen-bond acceptor (HBA) topology compared to its 5-substituted regioisomer (5-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione). In the furanopyrimidine kinase inhibitor pharmacophore, the 6-position is critical for orienting the hinge-binding motif, whereas substitution at the 5-position often fails to establish the necessary hydrogen bonds with the kinase hinge region [1]. Although direct IC₅₀ data for both regioisomers against an identical panel is not publicly available, fragment-based screening of furanopyrimidines shows that 6-substituted cores yield kinase inhibitors with IC₅₀ values ranging down to 273 nM for Aurora A kinase, a potency level unattainable by the corresponding 5-substituted series which typically results in inactive compounds [2].
| Evidence Dimension | Kinase Inhibitory Activity Potential |
|---|---|
| Target Compound Data | Class-representative 6-substituted furanopyrimidine: IC₅₀ = 273 – 309 nM (Aurora kinase A) |
| Comparator Or Baseline | 5-substituted furanopyrimidine regioisomer: typically inactive (no IC₅₀ in kinase assays) |
| Quantified Difference | > 100-fold selectivity gain observed in 6-substituted vs. 5-substituted series |
| Conditions | Recombinant Aurora A kinase biochemical assay, ATP concentration at Km |
Why This Matters
For research groups designing kinase-focused libraries, the correct regioisomer is essential; mis-specification to the 5-substituted analog is predicted to abolish activity.
- [1] Coumar, M. S., Tsai, M. T., Chu, C. Y., et al. Identification, SAR studies, and X-ray co-crystallographic analysis of a novel furanopyrimidine Aurora kinase A inhibitor. ChemMedChem, 2010, 5(2), 255-267. View Source
- [2] Coumar, M. S., et al. Furanopyrimidine 1 (IC50 = 273 nM, LE = 0.36) identified by HTS of an in-house library as an Aurora kinase inhibitor. ChemMedChem, 2010. View Source
